2-Methyl-3-(oxolan-2-yl)butan-1-ol

Description

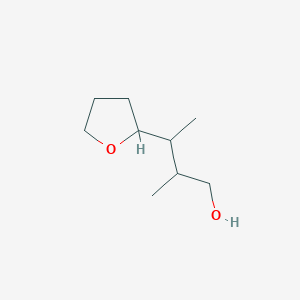

2-Methyl-3-(oxolan-2-yl)butan-1-ol is a branched primary alcohol featuring a tetrahydrofuran (oxolane) ring substituent at the third carbon of a butanol backbone. Its molecular formula is C₉H₁₈O₂ (inferred from structural analogs in and ). The compound combines the hydrophilic hydroxyl group with the hydrophobic oxolane ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its stereochemistry and functional groups influence its physical properties (e.g., boiling point, solubility) and reactivity, which are critical for applications in catalysis and chiral resolution .

Properties

IUPAC Name |

2-methyl-3-(oxolan-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(6-10)8(2)9-4-3-5-11-9/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCILWIWQXYGNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxolan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Simpler alcohols, hydrocarbons

Substitution: Alkyl halides, other substituted derivatives

Scientific Research Applications

2-Methyl-3-(oxolan-2-yl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: This compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxolan-2-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2-Methyl-3-(oxolan-2-yl)butan-1-ol with structurally related alcohols and ether-containing compounds:

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Water Solubility | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₈O₂ | ~180–190* | ~0.92–0.95* | Moderate | Primary alcohol, oxolane substituent |

| 4-(Oxolan-2-yl)butan-1-ol | C₈H₁₆O₂ | 170–175 | 0.98 | High | Primary alcohol, oxolane at C4 |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 98–99 | 0.824 | Low | Branched allylic alcohol |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 140 | 0.84 | Moderate | Primary allylic alcohol |

*Estimated based on structural analogs (e.g., higher molecular weight and polarity compared to 4-(oxolan-2-yl)butan-1-ol ).

Key Observations:

- Boiling Points: The oxolane ring increases boiling points compared to simpler alcohols (e.g., 2-Methyl-3-buten-2-ol at 98–99°C vs. the target compound at ~180–190°C) due to enhanced hydrogen bonding from the hydroxyl group and dipole interactions from the ether .

- Solubility: The oxolane ring reduces water solubility compared to linear alcohols like butan-1-ol, but the hydroxyl group retains moderate hydrophilicity .

- Branching Effects: Branching near the hydroxyl group (as in 2-Methyl-3-buten-2-ol) lowers boiling points compared to linear isomers due to reduced surface area for intermolecular interactions .

Chemical Reactivity

- Acidity: The primary hydroxyl group in this compound is less acidic (pKa ~16–18) compared to phenols (pKa ~10) but more reactive than tertiary alcohols. This allows for nucleophilic substitution or oxidation reactions .

- Ether Stability: The oxolane ring is resistant to acid hydrolysis under mild conditions, making it a stable protecting group in multi-step syntheses (contrast with acetals, which hydrolyze readily) .

- Reduction/Oxidation: Unlike allylic alcohols (e.g., 3-Methyl-2-buten-1-ol), the target compound lacks conjugated double bonds, reducing its susceptibility to oxidation but enabling selective reduction of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.